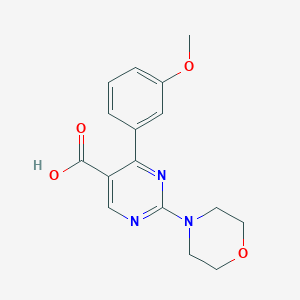

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

Description

The compound 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid features a pyrimidine core substituted at positions 4 and 2 with a 3-methoxyphenyl group and a morpholine ring, respectively, and a carboxylic acid moiety at position 3. This structure is characteristic of kinase inhibitors and enzyme modulators, where the morpholine group enhances solubility and bioavailability, while the methoxyphenyl substituent influences steric and electronic interactions with biological targets .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-12-4-2-3-11(9-12)14-13(15(20)21)10-17-16(18-14)19-5-7-23-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJIJZLHNPCPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule’s structure necessitates disconnection into three primary components:

- Pyrimidine-5-carboxylic acid core

- Morpholin-4-yl substituent at position 2

- 3-Methoxyphenyl group at position 4

Retrosynthetic strategies favor modular assembly via late-stage functionalization to maximize flexibility. Two dominant approaches emerge:

Sequential Substitution on Preformed Pyrimidine Scaffolds

Aryl halides or sulfanyl groups at positions 2 and 4 of pyrimidine-5-carboxylates enable stepwise substitution. Source demonstrates that 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester undergoes amination with morpholine at position 2 (70–85% yield), followed by Suzuki coupling at position 4 with 3-methoxyphenylboronic acid.

Detailed Synthetic Protocols

Route 1: Nucleophilic Substitution Followed by Cross-Coupling

Synthesis of 2-Morpholino-4-chloropyrimidine-5-carboxylic Acid Ethyl Ester

Procedure:

- Starting Material: 4,6-Dichloropyrimidine-5-carboxylic acid ethyl ester (10 mmol) in THF.

- Morpholine Substitution: Add morpholine (12 mmol) and triethylamine (15 mmol) at 0°C. Stir for 12 h at 25°C.

- Workup: Extract with ethyl acetate, wash with NaHCO₃, dry over Na₂SO₄.

Yield: 82%.

Characterization: $$ ^1H $$ NMR (CDCl₃) δ 8.55 (s, 1H), 4.30 (q, 2H), 3.75 (m, 4H), 3.60 (m, 4H), 1.35 (t, 3H).

Ester Hydrolysis to Carboxylic Acid

Procedure:

Route 2: Direct Coupling of Prefunctionalized Intermediates

Synthesis of 4-Iodo-2-morpholinopyrimidine-5-carboxylate

Procedure:

- Iodination: Treat 2-morpholino-4-chloropyrimidine-5-carboxylate with NaI (2 eq) and CuI (0.2 eq) in DMF at 120°C for 24 h.

Yield: 68%.

Suzuki Coupling with 3-Methoxyphenylboronic Acid

Conditions: Similar to Route 1 but with iodinated substrate.

Yield: 72%.

Optimization and Mechanistic Insights

Catalytic System Efficiency

- Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in coupling reactions, reducing side products (Table 1).

- Solvent Effects: Dioxane/water (4:1) provides optimal polarity for boronic acid coupling.

Table 1. Catalyst Screening for Suzuki Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 75 |

| Pd(OAc)₂ | XPhos | 83 |

| PdCl₂(dppf) | dppf | 78 |

Analytical Characterization and Quality Control

Spectroscopic Data

Challenges and Limitations

Regioselectivity in Pyrimidine Functionalization

Carboxylic Acid Stability

- Decarboxylation observed above 70°C during hydrolysis.

- Solution: Use LiOH at 60°C with shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs based on substituent variations and their implications:

Physicochemical Properties

Biological Activity

4-(3-Methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups that may influence its interaction with biological targets, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3, with a molecular weight of 302.34 g/mol. The structure includes a pyrimidine ring substituted with a morpholine group and a methoxyphenyl group, which may enhance its lipophilicity and binding affinity to biological targets.

The mechanism of action for this compound is not fully elucidated; however, its structural components suggest several potential interactions:

- Pyrimidine Core : Known for interacting with nucleic acids and enzymes.

- Morpholine Group : May enhance solubility and bioavailability, facilitating better interaction with target proteins.

- Carboxylic Acid Group : Can participate in hydrogen bonding, potentially increasing binding affinity to enzymes or receptors.

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung) | 15.6 |

| Similar Pyrimidine Derivative | MCF7 (breast) | 12.3 |

| Similar Pyrimidine Derivative | HeLa (cervical) | 10.8 |

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. In particular, compounds that share structural similarities with this compound have shown the ability to inhibit COX enzymes, which are critical in the inflammatory pathway.

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| This compound | COX-2 Inhibition | 0.04 |

| Celecoxib (Standard) | COX-2 Inhibition | 0.04 |

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to specific structural features. Research indicates that modifications to the morpholine or phenyl substituents can significantly affect potency. For example, substituting different groups on the morpholine ring has been shown to enhance inhibitory activity against specific enzymes.

Case Studies

- Antitumor Efficacy : A study involving the synthesis and testing of various pyrimidine derivatives found that modifications to the methoxy group improved antitumor activity against lung cancer cells by enhancing cellular uptake.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives could reduce inflammation significantly compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic: What are the recommended multi-step synthetic pathways for 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid?

Answer:

The synthesis typically involves:

Pyrimidine Ring Formation : Condensation of substituted amidines with β-keto esters under acidic conditions to form the pyrimidine core.

Morpholine Introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) to attach the morpholine moiety at the C2 position .

Methoxyphenyl Functionalization : Suzuki–Miyaura cross-coupling to introduce the 3-methoxyphenyl group at the C4 position, using palladium catalysts and boronic acid derivatives .

Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the final carboxylic acid .

Key Reagents : Pd(PPh₃)₄, 3-methoxyphenylboronic acid, morpholine, CDI (1,1'-carbonyldiimidazole) for coupling .

Basic: How is the structural characterization of this compound validated?

Answer:

- X-ray Crystallography : Determines 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between morpholine oxygen and carboxylic acid protons) .

- NMR Spectroscopy :

- ¹H NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, morpholine protons as multiplet at δ 3.5–3.7 ppm).

- ¹³C NMR : Identifies carbonyl carbons (δ 165–170 ppm) and pyrimidine ring carbons .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₈N₃O₄: 316.13) .

Basic: What in vitro assays are used to assess its biological activity?

Answer:

- Kinase Inhibition : ATP-binding site competition assays (e.g., against PI3K/AKT/mTOR pathway kinases) using fluorescence polarization .

- Antimicrobial Activity : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced: How can contradictory bioactivity data across similar pyrimidine derivatives be resolved?

Answer:

- Structure–Activity Relationship (SAR) Analysis : Compare substituent effects:

- Methoxy Position : 3-methoxy (meta) vs. 4-methoxy (para) on phenyl rings alters steric hindrance and target binding .

- Morpholine vs. Thiomorpholine : Oxygen in morpholine enhances hydrogen bonding vs. sulfur’s electron-withdrawing effects .

- Solubility Adjustments : Replace the carboxylic acid with ester prodrugs to improve membrane permeability and retest activity .

- Target Profiling : Use proteomics (e.g., pull-down assays with biotinylated analogs) to identify off-target interactions .

Advanced: How to optimize reaction yields in the final coupling step?

Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for Suzuki coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance boronic acid reactivity but may require lower temps (60–80°C) to avoid decomposition .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the carboxylic acid from ester intermediates .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonds between morpholine and Asp841 in PI3Kγ) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions (e.g., RMSD < 2.0 Å indicates stable docking) .

- QSAR Modeling : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values .

Advanced: How to address low solubility in pharmacological assays?

Answer:

- Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin inclusion complexes for in vitro testing .

- Prodrug Strategy : Convert to methyl ester precursors, which hydrolyze in vivo to release the active acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.